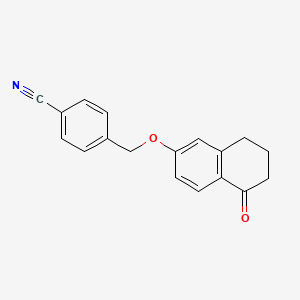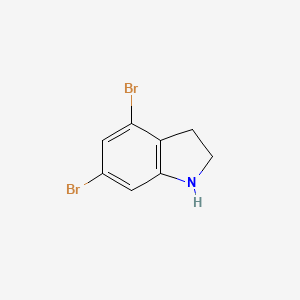
4-(((5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)benzonitrile is an organic compound that features a benzonitrile group linked to a tetrahydronaphthalenyl moiety through an oxymethyl bridge
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(((5-Oxo-5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)methyl)benzonitril umfasst typischerweise die folgenden Schritte:
Bildung des Tetrahydronaphthalen-2-yl-Zwischenprodukts: Dieser Schritt beinhaltet die Reduktion von Naphthalinderivaten, um das Tetrahydronaphthalen-2-yl-Zwischenprodukt zu bilden.
Oxymethylierung: Das Zwischenprodukt wird dann mit Formaldehyd und einer geeigneten Base umgesetzt, um die Oxymethylgruppe einzuführen.
Kopplung mit Benzonitril: Schließlich wird das oxymethylierte Zwischenprodukt unter bestimmten Bedingungen mit Benzonitril gekoppelt, um die Zielverbindung zu erhalten.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können optimierte Versionen der oben genannten Synthesewege umfassen, mit dem Schwerpunkt auf Maximierung von Ausbeute und Reinheit bei gleichzeitiger Minimierung von Kosten und Umweltbelastung. Techniken wie kontinuierliche Fließsynthese und der Einsatz fortschrittlicher Katalysatoren können zum Einsatz kommen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(((5-Oxo-5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)methyl)benzonitril kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern.
Substitution: Die Benzonitrilgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Die Bedingungen für Substitutionsreaktionen beinhalten typischerweise die Verwendung starker Nukleophile und geeigneter Lösungsmittel.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation hydroxylierte Derivate liefern, während die Reduktion Amine oder Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
4-(((5-Oxo-5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)methyl)benzonitril hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung kann auf ihre potenzielle biologische Aktivität und Interaktionen mit Biomolekülen untersucht werden.
Medizin: Die Forschung kann ihre potenzielle Verwendung als pharmazeutisches Zwischenprodukt oder Wirkstoff untersuchen.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien oder als Vorprodukt in verschiedenen industriellen Prozessen verwendet werden.
5. Wirkmechanismus
Der Wirkmechanismus von 4-(((5-Oxo-5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)methyl)benzonitril beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Interaktionen können je nach Kontext der Verwendung zu verschiedenen biologischen Wirkungen führen. Die beteiligten Pfade können die Bindung an Rezeptoren, die Hemmung von Enzymen oder die Modulation von Signalwegen umfassen.
Wirkmechanismus
The mechanism of action of 4-(((5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)benzonitrile involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The pathways involved may include binding to receptors, inhibition of enzymes, or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(5-Oxo-5,6,7,8-Tetrahydronaphthalen-2-yl)acetamid: Diese Verbindung teilt die Tetrahydronaphthalen-2-yl-Einheit, unterscheidet sich aber in den daran gebundenen funktionellen Gruppen.
5,6,7,8-Tetrahydro-2-naphthylamin: Eine weitere verwandte Verbindung mit einer ähnlichen Grundstruktur, aber unterschiedlichen funktionellen Gruppen.
Einzigartigkeit
4-(((5-Oxo-5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)methyl)benzonitril ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es für spezielle Anwendungen in Forschung und Industrie wertvoll.
Eigenschaften
Molekularformel |
C18H15NO2 |
|---|---|
Molekulargewicht |
277.3 g/mol |
IUPAC-Name |
4-[(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)oxymethyl]benzonitrile |
InChI |
InChI=1S/C18H15NO2/c19-11-13-4-6-14(7-5-13)12-21-16-8-9-17-15(10-16)2-1-3-18(17)20/h4-10H,1-3,12H2 |
InChI-Schlüssel |
BOYGOBOOVIZFGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2)OCC3=CC=C(C=C3)C#N)C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Prop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B11847845.png)
![5-Chloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11847846.png)
![9-Chloro-3-methylbenzo[g]quinoline-2,5,10(1h)-trione](/img/structure/B11847855.png)
![5-(4-Chlorophenyl)-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11847863.png)
![10-hydroxy-8-methyl-3-prop-2-ynyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one](/img/structure/B11847867.png)





![5H-[1]Benzopyrano[2,3-b]pyridin-5-ol, 5-phenyl-](/img/structure/B11847907.png)
![2-{[2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-yl]amino}ethan-1-ol](/img/structure/B11847908.png)

![N-[(1R)-1-phenylethyl]naphthalene-1-carboxamide](/img/structure/B11847929.png)
